3-(Dimethylamino)benzenesulfonamide
Description
Significance of the Dimethylamino Moiety within Sulfonamide Scaffolds
The incorporation of a dimethylamino (-N(CH3)2) group onto the benzenesulfonamide (B165840) framework, as seen in 3-(Dimethylamino)benzenesulfonamide, significantly influences the molecule's electronic and chemical properties. The dimethylamino group is a strong electron-donating group. This electronic effect can modulate the reactivity of the benzene (B151609) ring and the acidity of the sulfonamide proton.
In the broader context of medicinal chemistry, the dimethylamino pharmacophore is found in a variety of drugs, where it can influence properties such as lipid solubility and receptor binding. rsc.org For instance, in some drug candidates, the piperazine (B1678402) moiety, which contains a dimethylamino-like structure, has been shown to increase lipid solubility. rsc.org The presence of the dimethylamino group can also play a role in the mechanism of action. For example, in certain catalytic processes, the lone pair of electrons on the nitrogen of the dimethylamino group can provide resonance stabilization to reaction intermediates. nih.gov
The synthesis of N,N-dimethylated sulfonamides can be achieved through the reaction of the corresponding sulfonyl chloride with dimethylamine. prepchem.com This straightforward reaction allows for the introduction of the dimethylamino group onto a variety of benzenesulfonamide backbones, enabling the exploration of structure-activity relationships in different chemical contexts.
Current Research Landscape of this compound and Analogues
Current research involving this compound and its analogues spans several areas of chemical science. These compounds are often utilized as building blocks or intermediates in the synthesis of more complex molecules with specific functional properties. clearsynth.com For example, derivatives of benzenesulfonamide are being investigated for their potential as anticancer agents. nih.govnih.gov Some studies have focused on designing benzenesulfonamide analogues that can act as kinase inhibitors, which are a target for cancer therapy. nih.gov The synthesis of novel benzenesulfonamide derivatives and the evaluation of their biological activities is an active area of research. peeref.com
Researchers have synthesized and characterized various analogues where the core this compound structure is modified. For example, studies have reported the synthesis of compounds like 3-(3-(2-((4-(dimethylamino)benzyl)amino)ethyl)ureido) benzenesulfonamide, showcasing the use of the dimethylamino-substituted phenyl ring in constructing larger, more functionalized molecules. nih.gov These synthetic efforts are often coupled with computational studies, such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling and docking simulations, to predict the potential of these new compounds. nih.govpeeref.com
The development of new synthetic methodologies is another facet of the research landscape. Efficient methods for the synthesis of benzenesulfonamide derivatives are continuously being explored to facilitate access to a wider range of analogues for further investigation. peeref.com
Below is a data table summarizing some of the key properties and research areas related to benzenesulfonamide and its derivatives.
| Property/Research Area | Description | References |
|---|---|---|
| Physical Properties | Benzenesulfonamides are typically colorless, crystalline solids with defined melting points and low water solubility. | chemicalbook.com |
| Synthetic Utility | Used as intermediates in the synthesis of dyes, photochemicals, and disinfectants. Also employed as protecting groups for amines. | chemicalbook.comsigmaaldrich.comyoutube.com |
| Hinsberg Test | A classic chemical test utilizing benzenesulfonyl chloride to distinguish between primary, secondary, and tertiary amines. | byjus.com |
| Medicinal Chemistry | The benzenesulfonamide scaffold is a core component of various therapeutic agents, with research exploring applications in cancer and other diseases. | nih.govnih.gov |
| Role of Dimethylamino Group | Acts as an electron-donating group, influencing the electronic properties of the molecule and potentially enhancing lipid solubility in drug analogues. | rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
3-(dimethylamino)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-10(2)7-4-3-5-8(6-7)13(9,11)12/h3-6H,1-2H3,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICDEAUXIGLCHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554552 | |
| Record name | 3-(Dimethylamino)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63935-19-3 | |
| Record name | 3-(Dimethylamino)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei.
Table 1: Representative ¹H NMR Chemical Shifts for Related Sulfonamide Compounds
| Compound | Functional Group | Chemical Shift (δ) in ppm |
|---|---|---|
| N-benzyl-N,4-dimethylbenzenesulfonamide | N-CH₃ | 2.58 |
| Ar-CH₃ | 2.45 | |
| Aromatic H | 7.26-7.73 | |
| 4-Methyl-N-(naphthalen-1-yl)benzenesulfonamide | Aromatic H | 6.73-8.37 |
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Although direct ¹³C NMR data for 3-(Dimethylamino)benzenesulfonamide is limited, data from analogous compounds can be used for prediction. For benzenesulfonamide (B165840), the aromatic carbons show signals between approximately 126 and 144 ppm. chemicalbook.com In N-benzyl-N,4-dimethylbenzenesulfonamide, the carbon of the N-methyl group resonates at 34.3 ppm, while the aromatic methyl carbon is at 21.5 ppm. The aromatic carbons are found in the range of 127.5-143.5 ppm. rsc.org The chemical shifts in N,N-dimethylaniline show the N-methyl carbons at around 40 ppm and the aromatic carbons between 112 and 150 ppm.
Table 2: Representative ¹³C NMR Chemical Shifts for Related Compounds
| Compound | Functional Group | Chemical Shift (δ) in ppm |
|---|---|---|
| Benzenesulfonamide | Aromatic C | ~126-144 |
| N-benzyl-N,4-dimethylbenzenesulfonamide | N-CH₃ | 34.3 |
| Ar-CH₃ | 21.5 | |
| Aromatic C | 127.5-143.5 | |
| N,N-dimethylaniline | N(CH₃)₂ | ~40 |
| Aromatic C | 112-150 |
Chemical Shift Anisotropy (CSA) arises from the orientation-dependent magnetic shielding around a nucleus and provides valuable information about molecular structure and dynamics. The use of alignment media like poly-γ-(benzyl-L-glutamate) (PBLG) can significantly enhance the measurement of residual chemical shift anisotropies (RCSAs), especially for sp³-hybridized carbons. nih.gov This technique allows for the determination of the three-dimensional structure of small molecules with high accuracy. nih.gov While specific CSA data for this compound is not available, the methodology is well-established for structural elucidation of similar small molecules. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of a molecule, which are sensitive to its structure and bonding.
FT-IR spectroscopy is used to identify functional groups in a molecule. For sulfonamides, characteristic absorption bands are observed for the S=O and N-S stretching vibrations. The asymmetric and symmetric stretching vibrations of the SO₂ group in sulfonamides typically appear in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-S stretching vibration is expected in the range of 950-866 cm⁻¹. researchgate.net In N-(diphenyl-λ4-sulfanylidene)benzenesulfonamide, significant IR bands are observed at 1316 cm⁻¹ and 1141 cm⁻¹, which can be attributed to the SO₂ group. amazonaws.com For dimethylamine, characteristic C-N stretching vibrations are found between 1250 and 1020 cm⁻¹. docbrown.info
Table 3: Characteristic FT-IR Frequencies for Sulfonamide and Amine Groups
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|---|
| SO₂ (Sulfonamide) | Asymmetric Stretch | 1370-1330 |
| Symmetric Stretch | 1180-1160 | |
| N-S (Sulfonamide) | Stretch | 950-866 |
| C-N (Aliphatic Amine) | Stretch | 1250-1020 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. shu.ac.uk The absorption of this radiation is restricted to specific functional groups, known as chromophores, which contain valence electrons with low excitation energy. shu.ac.uk In this compound, the key chromophores are the benzene (B151609) ring and the sulfonamide group, which contains atoms (nitrogen and oxygen) with non-bonding electrons (lone pairs).
The electronic absorption spectrum of an organic molecule is primarily determined by the types of electronic transitions that can occur. libretexts.org For this compound, two principal types of transitions are expected in the UV-visible region: π → π* and n → π* transitions. shu.ac.uk
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are characteristic of unsaturated systems, such as the aromatic benzene ring in the compound. These transitions are typically strong, resulting in high molar absorptivity values (ε between 1,000 and 10,000 L mol⁻¹ cm⁻¹). shu.ac.uk The presence of the dimethylamino and sulfonamide substituents on the benzene ring can influence the energy and intensity of these transitions.
n → π Transitions:* These transitions occur when a non-bonding electron (n), located on a heteroatom like the oxygen or nitrogen atoms of the sulfonamide group and the nitrogen of the dimethylamino group, is promoted to a π* antibonding orbital of the aromatic ring. uzh.ch Compared to π → π* transitions, n → π* transitions are of lower energy, meaning they occur at longer wavelengths. uzh.ch They are generally much weaker, with molar absorptivities typically below 100 L mol⁻¹ cm⁻¹. shu.ac.uk The polarity of the solvent can affect these transitions; an increase in solvent polarity typically causes a shift to shorter wavelengths (a blue shift) for n → π* transitions due to the stabilization of the non-bonding orbital. shu.ac.uk
The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is known as the band-gap energy. This value can be estimated from UV-Vis absorption data. researchgate.netresearchgate.net The onset of the absorption edge in the spectrum corresponds to the energy required to promote an electron across this gap.
A common method for determining the band gap energy (Eg) from diffuse reflectance spectra involves using the Tauc equation:
(αhν)n = A(hν - Eg)
Where:
α is the absorption coefficient.
hν is the photon energy.
A is a constant.
n is a factor that depends on the nature of the electronic transition (e.g., n=2 for a direct allowed transition, n=1/2 for an indirect allowed transition). researchgate.net
By plotting (αhν)n against hν and extrapolating the linear portion of the curve to the energy axis, the band gap energy can be determined. researchgate.net This provides insight into the electronic properties of the material.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the ionized molecule. nih.gov In electrospray ionization (ESI), a common technique, the molecule is ionized, often by protonation to form the molecular ion [M+H]⁺. This ion then undergoes fragmentation in the mass spectrometer.
For this compound (C₈H₁₂N₂O₂S, Monoisotopic Mass: 200.06195 Da), the fragmentation is characteristic of the sulfonamide class. nih.govuni.lu The fragmentation pathways typically involve the cleavage of the relatively weak sulfur-carbon and sulfur-nitrogen bonds.
Common fragmentation pathways for sulfonamides include:
Loss of sulfur dioxide (SO₂), a neutral loss of 64 Da.
Cleavage of the S-N bond.
Cleavage of the C-S bond, leading to fragments representing the aryl and the sulfonamide moieties.
The predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule. uni.lu
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 201.06923 | 140.2 |
| [M+Na]⁺ | 223.05117 | 148.1 |
| [M-H]⁻ | 199.05467 | 145.3 |
| [M]⁺ | 200.06140 | 141.8 |
Data sourced from PubChem. uni.lu
X-ray Diffraction (XRD) Studies
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov
Single-crystal X-ray diffraction analysis provides precise data on bond lengths, bond angles, and torsion angles, allowing for the complete elucidation of the molecule's geometry. fmm.ru For a molecule like this compound, this technique would reveal:
The geometry around the sulfur atom, which is expected to be approximately tetrahedral.
The precise bond lengths of the S=O, S-N, and S-C bonds.
The conformation of the molecule, including the torsion angle between the plane of the benzene ring and the C-S-N plane. Studies on similar sulfonamides have shown that the molecule is often bent at the sulfur atom. nih.gov
The planarity of the benzene ring and the orientation of the dimethylamino and sulfonamide substituents relative to the ring.
Intermolecular interactions in the crystal lattice, such as hydrogen bonds involving the -NH₂ group of the sulfonamide, which can pack the molecules into a supramolecular structure. nih.gov
The analysis of diffraction patterns allows for the determination of the crystal system and the unit cell parameters. ucl.ac.uk The unit cell is the basic repeating structural unit of a crystalline solid. Its geometry is defined by six parameters: the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ). researchgate.net These parameters define the crystal system to which the compound belongs (e.g., monoclinic, orthorhombic, triclinic).
For example, a study on a related compound, N-(3,5-Dimethylphenyl)benzenesulfonamide, found it to crystallize in the monoclinic system. nih.gov The determination of these parameters is the first step in a complete crystal structure analysis. ucl.ac.uk
Table 2: Example Crystal Data for a Related Sulfonamide Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.192 (1) |
| b (Å) | 7.3543 (7) |
| c (Å) | 16.672 (2) |
| β (°) | 101.62 (1) |
| Volume (ų) | 1344.1 (2) |
| Z | 4 |
Data for N-(3,5-Dimethylphenyl)benzenesulfonamide, provided for illustrative purposes. nih.gov
Computational and Theoretical Studies of 3 Dimethylamino Benzenesulfonamide
Density Functional Theory (DFT) Calculations
Non-Covalent Interaction Analysis
Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure and packing of molecules in crystals. researchgate.net For sulfonamide derivatives, these weak interactions, including hydrogen bonds and van der Waals forces, play a significant role. researchgate.netrsc.org Computational tools like Hirshfeld surface analysis and Reduced Density Gradient (RDG) are employed to visualize and quantify these interactions. researchgate.netnih.gov
Reduced Density Gradient (RDG) or Non-Covalent Interaction (NCI) plots are another powerful tool for visualizing weak interactions. researchgate.net These plots are based on the electron density and its derivatives, providing a 3D isosurface representation of non-covalent interactions. Different colors on the isosurface distinguish between attractive (blue), repulsive (red), and weak van der Waals (green) interactions. researchgate.net For sulfonamide derivatives, NCI analysis can confirm the presence of hydrogen bonds and other weak interactions that stabilize the molecular conformation and crystal structure. researchgate.net
The following table summarizes the typical contributions of different intermolecular contacts for sulfonamide-containing crystal structures, as determined by Hirshfeld surface analysis.
Solvent Effects on Electronic Properties
The electronic absorption and emission spectra of molecules like 3-(dimethylamino)benzenesulfonamide can be significantly influenced by the polarity of the surrounding solvent, a phenomenon known as solvatochromism. nih.govresearchgate.net These spectral shifts arise from differential solvation of the ground and excited electronic states of the solute molecule. researchgate.netbau.edu.lb By studying these shifts in a range of solvents with varying polarities, it is possible to gain insights into the nature of the electronic transitions and the change in dipole moment upon excitation. nih.govresearchgate.net
Generally, a red shift (bathochromic shift) in the absorption spectrum with increasing solvent polarity suggests that the excited state is more polar than the ground state. researchgate.net Conversely, a blue shift (hypsochromic shift) indicates that the ground state is more polar. bau.edu.lb For many organic dyes and sulfonamide derivatives, the excited state is found to be more polar than the ground state, leading to a bathochromic shift in more polar solvents. nih.govresearchgate.net
Computational methods, often employing Time-Dependent Density Functional Theory (TD-DFT) combined with a continuum solvation model like the Polarizable Continuum Model (PCM), can be used to simulate the electronic spectra in different solvents. mdpi.com These calculations can predict the electronic transitions and help in their assignment as either n→π* or π→π* transitions. mdpi.com The agreement between experimental and simulated spectra validates the computational approach and provides a deeper understanding of the solute-solvent interactions. mdpi.com
The effect of the solvent on the electronic properties can be quantified using various solvatochromic models, such as the Lippert-Mataga and Reichardt's models. researchgate.net These models correlate the spectral shifts with solvent polarity parameters, allowing for the estimation of the change in dipole moment between the ground and excited states. researchgate.netresearchgate.net
The following table shows representative data on how solvent polarity can affect the absorption maximum (λmax) of a related compound, demonstrating the principles of solvatochromism.
Quantum Chemical Calculations Beyond DFT
While Density Functional Theory (DFT) is a widely used method for computational studies of molecular properties, post-Hartree-Fock methods offer a higher level of theory by more explicitly accounting for electron correlation. numberanalytics.comyoutube.com These methods are computationally more demanding but can provide more accurate results for certain properties, especially those sensitive to electron correlation effects. numberanalytics.com
Common post-Hartree-Fock methods include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory (e.g., CCSD, CCSD(T)). numberanalytics.comyoutube.com These methods build upon the Hartree-Fock wave function by including contributions from excited electronic states (excited determinants). youtube.com Configuration Interaction (CI) is another such method, and when all possible excited determinants are included, it is referred to as Full CI, which provides the exact solution to the non-relativistic Schrödinger equation within the given basis set. youtube.com
For sulfonamide derivatives, post-Hartree-Fock calculations can be employed to refine geometries, calculate more accurate interaction energies, and investigate excited state properties. numberanalytics.com The choice of method and basis set is a trade-off between computational cost and desired accuracy. numberanalytics.com For larger systems, composite methods that combine results from different levels of theory can provide high accuracy at a more manageable computational cost. numberanalytics.com
The development of new algorithms and the increasing power of computers are making post-Hartree-Fock methods more accessible for studying larger and more complex molecules like this compound and its interactions with biological targets. numberanalytics.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions over time. nih.govfrontiersin.org By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into conformational changes, binding processes, and the stability of molecular complexes. nih.govmdpi.com
Coarse-grained (CG) MD simulations, which group atoms into larger "beads," allow for the study of larger systems and longer timescales, such as the self-assembly of drug delivery nanoparticles. nih.govrug.nl Atomistic MD simulations, on the other hand, provide a more detailed view of the interactions at the atomic level. mdpi.com The choice of force field, which defines the potential energy of the system, is crucial for the accuracy of MD simulations. rug.nl
MD simulations can also be used to calculate binding free energies using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). acs.org These calculations can help to rank the binding affinities of different ligands and guide the design of more potent inhibitors.
The following table provides an example of interaction data that can be obtained from MD simulations of a sulfonamide derivative bound to a protein active site.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying the physicochemical properties or structural features (descriptors) that are most important for activity, QSAR models can provide mechanistic insights and guide the design of new, more potent compounds. nih.govnih.gov
For sulfonamide derivatives, QSAR studies have been successfully applied to understand their inhibitory activity against various enzymes, such as carbonic anhydrases. nih.govresearchgate.net These studies often use a variety of descriptors, including topological, electronic, and steric parameters, to build the QSAR model. nih.govresearchgate.net Multiple Linear Regression (MLR) is a common statistical method used to develop the QSAR equation. nih.gov
The quality of a QSAR model is assessed by its statistical parameters, such as the correlation coefficient (r²), and its predictive power, which is evaluated using an external test set of compounds. nih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov
QSAR studies on sulfonamides have revealed that factors such as the presence of certain substituents, molecular shape, and electronic properties can significantly influence their biological activity. nih.govnih.gov For example, some studies have shown that the inhibitory activity of sulfonamides against certain carbonic anhydrase isozymes is favored by the presence of alkyl groups on the aromatic scaffold. nih.gov These insights are valuable for the rational design of new drug candidates.
The following table presents a hypothetical example of a QSAR equation, illustrating the type of information that can be derived from such studies.
This table represents a simplified, hypothetical QSAR model for illustrative purposes.
Chemical Reactivity and Derivatization Strategies
Reactivity of the Sulfonamide Moiety
The sulfonamide functional group (-SO₂NH₂) is a critical site for chemical reactions, allowing for both the cleavage of the sulfur-nitrogen bond and substitution at the nitrogen atom.
Hydrolysis Reactions
The sulfonamide bond is generally stable; however, it can undergo hydrolysis under either acidic or alkaline conditions to yield the corresponding sulfonic acid and amine. This process involves the cleavage of the sulfur-nitrogen bond. For 3-(Dimethylamino)benzenesulfonamide, hydrolysis would result in 3-(dimethylamino)benzenesulfonic acid and ammonia (B1221849).
The reaction can be facilitated by heating with aqueous mineral acids (e.g., hydrochloric acid) or with alkaline solutions such as sodium hydroxide (B78521). rsc.orggoogle.com The stability of the sulfonamide bond is a key feature in many of its applications, and thus, forcing conditions are often required for its cleavage. arkat-usa.org
Substitution Reactions
Substitution reactions at the sulfonamide nitrogen are a common strategy for creating a diverse range of derivatives. These reactions typically involve the deprotonation of the sulfonamide nitrogen, which is acidic due to the strong electron-withdrawing effect of the sulfonyl group, followed by reaction with an electrophile. arkat-usa.org
N-Alkylation: The sulfonamide can be N-alkylated using various alkylating agents. This typically requires a base to deprotonate the sulfonamide first, forming a more nucleophilic sulfonamidate anion. Common bases include potassium hydroxide or sodium ethoxide. Alkyl halides (such as alkyl chlorides, bromides, or iodides) are then used to introduce the alkyl group. nih.govresearchgate.net For instance, reacting this compound with an alkyl halide (R-X) in the presence of a base would yield the N-alkylated product. Microwave irradiation has also been shown to accelerate the N-alkylation of amines and amides, suggesting a potential application for this transformation. semanticscholar.orgmdpi.com
N-Acylation: Similarly, N-acylation can be achieved by reacting the sulfonamide with acylating agents like acyl chlorides or acid anhydrides. This reaction is often carried out in the presence of a base such as pyridine, which acts as a catalyst and scavenges the HCl produced. This leads to the formation of N-acylsulfonamides.
| Reaction Type | Reagent | Product |
| N-Alkylation | Alkyl halide (e.g., CH₃I) in the presence of a base (e.g., KOH) | N-Alkyl-3-(dimethylamino)benzenesulfonamide |
| N-Acylation | Acyl chloride (e.g., CH₃COCl) in the presence of a base (e.g., Pyridine) | N-Acyl-3-(dimethylamino)benzenesulfonamide |
Reactivity of the Dimethylamino Group
The dimethylamino group [-N(CH₃)₂] is a tertiary amine and thus possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic and basic.
Nucleophilic Properties
The lone pair of electrons on the nitrogen atom of the dimethylamino group allows it to act as a nucleophile. A key reaction demonstrating this property is quaternization. This involves the reaction of the tertiary amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or dimethyl sulfate, to form a quaternary ammonium (B1175870) salt. google.comd-nb.info This reaction converts the neutral amine into a positively charged quaternary ammonium group, significantly altering the molecule's properties. The quaternization of this compound would result in a permanent positive charge on the nitrogen of the former dimethylamino group.
Aromatic Ring Reactivity
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. The position of substitution is directed by the existing substituents.
Electrophilic Aromatic Substitution
In this compound, there are two directing groups on the aromatic ring: the dimethylamino group (-N(CH₃)₂) and the sulfonamide group (-SO₂NH₂).
Dimethylamino Group (-N(CH₃)₂): This is a strongly activating group and an ortho, para-director. nih.govlew.ro It donates electron density to the ring through resonance, making the ortho and para positions more nucleophilic and thus more susceptible to electrophilic attack.
Sulfonamide Group (-SO₂NH₂): This is a deactivating group and a meta-director. It withdraws electron density from the ring through its inductive effect, making the ring less reactive towards electrophiles, with the meta position being the least deactivated.
The outcome of an electrophilic aromatic substitution reaction on this compound is determined by the interplay of these two opposing effects. The strongly activating ortho, para-directing dimethylamino group generally has a dominant influence over the deactivating meta-directing sulfonamide group. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the dimethylamino group. The positions are C2, C4, and C6.
Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to introduce a nitro group (-NO₂) onto the ring. Given the directing effects, the major products would likely be 2-nitro-3-(dimethylamino)benzenesulfonamide and 4-nitro-3-(dimethylamino)benzenesulfonamide, and 6-nitro-3-(dimethylamino)benzenesulfonamide. Direct nitration of aromatic sulfonamides has been achieved using sodium nitrite (B80452) and an oxidizing agent. rsc.org
Halogenation: Halogenation with reagents like Br₂ in the presence of a Lewis acid (e.g., FeBr₃) or Cl₂/FeCl₃ would introduce a halogen atom. youtube.com The substitution would be directed to the ortho and para positions relative to the dimethylamino group.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with strongly activated anilines, such as N,N-dimethylaniline, because the lone pair on the nitrogen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and preventing the reaction. wikipedia.orgresearchgate.netyoutube.comlibretexts.orgmasterorganicchemistry.com Therefore, direct Friedel-Crafts reactions on this compound are expected to be problematic.
| Reaction | Reagent | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-Nitro-3-(dimethylamino)benzenesulfonamide, 4-Nitro-3-(dimethylamino)benzenesulfonamide, 6-Nitro-3-(dimethylamino)benzenesulfonamide |
| Bromination | Br₂, FeBr₃ | 2-Bromo-3-(dimethylamino)benzenesulfonamide, 4-Bromo-3-(dimethylamino)benzenesulfonamide, 6-Bromo-3-(dimethylamino)benzenesulfonamide |
Formation of Schiff Bases Incorporating this compound Scaffolds
The primary amino group of aminobenzenesulfonamides is a key reactive site for forming Schiff bases (imines) through condensation with aldehydes or ketones. This reaction is a cornerstone for creating a diverse range of ligands for metal complexation. Although the tertiary dimethylamino group in this compound is not reactive in this context, the analogous compound, 3-aminobenzenesulfonamide (B1265440), readily undergoes this transformation.
The synthesis typically involves the condensation of an aminobenzenesulfonamide with a substituted aromatic aldehyde in a suitable solvent, such as methanol (B129727) or ethanol (B145695), often with the addition of an acid catalyst like formic acid. The reaction mixture is usually stirred for several hours, and the resulting Schiff base product can be isolated by filtration upon precipitation. For instance, 3-aminobenzenesulfonamide has been condensed with aldehydes like 3-bromo-2-hydroxybenzaldehyde (B158676) and 3-chloro-2-hydroxybenzaldehyde (B16314) to yield the corresponding sulfonamide Schiff bases. nih.gov Similarly, other sulfonamides have been reacted with a variety of aldehydes, highlighting the versatility of this reaction. unibas.itmdpi.com
The general reaction scheme for the formation of a Schiff base from an aminobenzenesulfonamide is as follows:
Figure 1: General synthesis of a sulfonamide Schiff base.
The formation of the imine (C=N) bond is a critical step, creating a new, versatile scaffold that can be used for further chemical modifications, most notably in the field of coordination chemistry. The characterization of these Schiff bases is routinely confirmed by spectroscopic methods. In Infrared (IR) spectroscopy, the appearance of a characteristic band for the azomethine (C=N) group and the disappearance of bands corresponding to the initial amine and aldehyde functional groups confirm the successful formation of the Schiff base.
Complexation with Metal Ions and Organometallic Chemistry
Schiff bases derived from sulfonamides are excellent ligands for forming stable complexes with a variety of transition metal ions, including nickel(II), palladium(II), and platinum(II). The resulting metal complexes often exhibit distinct geometries and interesting physicochemical properties.
Synthesis of Metal Complexes (e.g., Ni(II), Pd(II), Pt(II))
The synthesis of metal complexes typically involves the reaction of a pre-synthesized sulfonamide Schiff base ligand with a metal salt in an appropriate solvent.
Palladium(II) and Platinum(II) Complexes: The synthesis of Pd(II) and Pt(II) complexes often involves reacting the Schiff base ligand with metal precursors like Pd(cod)Cl₂ (cod = 1,5-cyclooctadiene) or Pt(DMSO)₂Cl₂ (DMSO = dimethyl sulfoxide). acs.org These reactions are typically carried out at room temperature or with gentle heating in solvents such as dichloromethane (B109758) (DCM) or methanol. acs.org The resulting complexes are often air-stable solids and can be purified by recrystallization. Studies have reported the synthesis of Pd(II) and Pt(IV) complexes with heterocyclic Schiff base sulfonamide derivatives.
Nickel(II) Complexes: Nickel(II) complexes can be prepared by reacting a sulfonamide-based ligand with a nickel(II) salt, such as NiCl₂·6H₂O or nickel(II) acetate, in a solvent like methanol or DMF. biointerfaceresearch.comnih.gov The reaction often requires refluxing to ensure completion. The stoichiometry of the reactants (metal-to-ligand ratio) can influence the structure and coordination number of the final complex. nih.gov
The general procedure for complexation is depicted below:
Figure 2: General synthesis of a metal-Schiff base complex.
Ligand Design and Chelating Properties of Dimethylamino-Containing Moieties
Schiff bases derived from aminobenzenesulfonamides are effective chelating agents. The chelation typically involves coordination through the nitrogen atom of the azomethine group and an oxygen atom from a hydroxyl group (often from a salicylaldehyde (B1680747) or related aldehyde precursor). This creates a stable five- or six-membered ring with the metal center.
The sulfonamide group itself (—SO₂NH—) and the dimethylamino group (—N(CH₃)₂) also play significant roles in the electronic properties of the ligand. The dimethylamino group is a strong electron-donating group, which increases the electron density on the aromatic ring and can influence the donor properties of the chelating atoms. While the nitrogen of the dimethylamino group can be a potential coordination site, chelation involving the imine nitrogen and a phenolic oxygen is more commonly observed in these types of Schiff base ligands. researchgate.net The design of these ligands allows for fine-tuning of the electronic and steric properties of the resulting metal complexes, which in turn affects their chemical and physical characteristics.
Coordination Chemistry and Geometric Analysis of Complexes
The geometric arrangement of the ligands around the central metal ion in these complexes is determined by the nature of the metal, the ligand, and the reaction conditions. X-ray crystallography is the definitive method for determining these structures.
Ni(II) Complexes: Nickel(II) (a d⁸ ion) can form complexes with various geometries, most commonly square planar or octahedral. nih.gov For instance, a Ni(II) complex with a Schiff base derived from 2-hydroxy-1-naphthaldehyde (B42665) was found to have a six-coordinate octahedral geometry, while another adopted a four-coordinate square planar geometry. nih.gov
Pd(II) and Pt(II) Complexes: Palladium(II) and Platinum(II) (d⁸ ions) almost exclusively form four-coordinate, square planar complexes. acs.org The ligands arrange themselves in a plane around the central metal ion. Structural analysis of a Pt(II) complex with a pyrrole-based Schiff base ligand confirmed a square planar geometry, with the ligand acting as a bidentate chelator. acs.org
The table below presents representative bond lengths for a Ni(II) complex to illustrate a typical coordination environment.
| Bond | Length (Å) |
|---|---|
| Ni–O1 | 2.063 |
| Ni–O3 | 2.052 |
| Ni–N1 | 2.094 |
Spectroscopic Characterization of Metal Complexes
Spectroscopic techniques are essential for characterizing these complexes and confirming the coordination of the ligand to the metal center.
Infrared (IR) Spectroscopy: A key piece of evidence for complexation is the shift in the stretching frequency of the azomethine group (ν(C=N)). This band typically shifts to a lower frequency in the complex compared to the free ligand, indicating coordination of the imine nitrogen to the metal ion. acs.org Additionally, the disappearance of the phenolic -OH stretching band (if present in the ligand) confirms deprotonation and coordination of the oxygen atom.
UV-Visible Spectroscopy: The electronic spectra of the Schiff base ligands show absorption bands corresponding to π → π* and n → π* transitions within the aromatic rings and the imine group. nih.gov Upon complexation, new bands may appear, which are assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. For transition metal complexes like Ni(II), additional weaker bands corresponding to d-d electronic transitions can be observed, which are indicative of the complex's geometry (e.g., octahedral or square planar). biointerfaceresearch.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., most Pd(II) and Pt(II), and square planar Ni(II) complexes), ¹H and ¹³C NMR spectroscopy are powerful tools. The resonance of the azomethine proton (-CH=N-) often shifts upon coordination. The disappearance of the phenolic -OH proton signal is also a clear indicator of coordination to the metal ion. nih.gov
| Compound Type | IR ν(C=N) (cm⁻¹) | UV-Vis λmax (nm) (Assignment) | ¹H NMR δ (ppm) (Assignment) |
|---|---|---|---|
| Free Ligand | ~1610-1630 | ~270-290 (π → π) ~330-370 (n → π) | ~12.5-14.0 (phenolic OH) ~8.8-9.0 (azomethine CH) |
| Ni(II) Complex | ~1590-1615 (Shifted) | ~300-400 (Intra-ligand & LMCT) ~400+ (d-d transitions) | Phenolic OH signal disappears Azomethine CH signal shifts |
Electrochemical Properties of Metal Complexes
The electrochemical behavior of these metal complexes, often studied using cyclic voltammetry (CV), provides insight into their redox properties. The metal center and/or the ligand can be electroactive.
Studies on related Ni(II) Schiff base complexes have shown that the metal center can undergo redox processes, such as the Ni(II)/Ni(I) or Ni(III)/Ni(II) couples. ua.es The potential at which these redox events occur is highly dependent on the nature of the ligand and the coordination geometry. For example, the electrochemical characterization of a ferrocenyl-substituted Ni(II) Schiff base complex revealed the electron-transfer capability of both the ferrocenyl moieties and the Ni²⁺/Ni⁺ metallic center. ua.es The solvent used for the measurement can also significantly influence the redox potentials.
Mechanistic Applications of 3 Dimethylamino Benzenesulfonamide and Its Derivatives
Enzyme Inhibition Mechanisms
The sulfonamide moiety is a key player in the biological activity of these derivatives, often acting as a primary binding group that anchors the inhibitor to the enzyme's active site. By synthetically altering the "tail" portion of the molecule, researchers can fine-tune the compound's properties to target different enzymes involved in a range of physiological and pathological processes.
Carbonic Anhydrase (CA) Inhibition Mechanisms
Benzenesulfonamides are a classic and extensively studied class of carbonic anhydrase (CA) inhibitors. mdpi.com These enzymes, which catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, contain a zinc ion (Zn²⁺) that is essential for their catalytic activity.
The primary mechanism of inhibition by sulfonamide-based compounds involves the coordination of the sulfonamide group (-SO₂NH₂) to this catalytic Zn²⁺ ion. researchgate.net The sulfonamide binds to the zinc in its deprotonated, anionic form (-SO₂NH⁻), acting as a mimic of the transition state of the CO₂ hydration reaction. This binding event displaces the zinc-bound water molecule/hydroxide (B78521) ion, effectively blocking the enzyme's catalytic cycle. mdpi.com X-ray crystallography studies of CA II-benzenesulfonamide inhibitor complexes reveal that in addition to the zinc coordination, the phenyl ring of the inhibitor establishes several van der Waals interactions with hydrophobic residues in the active site, such as Val121, Phe131, and Leu198. mdpi.com
Researchers have employed a "tail approach" to develop derivatives with improved potency and, crucially, selectivity for different CA isoforms. nih.gov By attaching various chemical moieties to the benzenesulfonamide (B165840) scaffold, it is possible to target specific isoforms, such as the tumor-associated CA IX and XII, over the ubiquitous cytosolic isoforms CA I and II. nih.gov This selectivity is achieved when the tail of the inhibitor forms additional hydrogen bonds or hydrophobic interactions with residues that differ between the active sites of the various isoforms. For instance, some tri-aryl imidazole-benzenesulfonamide hybrids have demonstrated potent and selective inhibition of CA IX. nih.gov
Table 1: Inhibitory Activity of Benzenesulfonamide Derivatives against Carbonic Anhydrase Isoforms
| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Selectivity Profile |
|---|---|---|---|
| Tri-aryl Imidazole Derivative 5g | hCA IX | 0.3 µM | Selective for hCA IX over hCA XII |
| Tri-aryl Imidazole Derivative 5b | hCA IX | 0.3 µM | Selective for hCA IX over hCA XII |
| 4-chloro-N-(4-(isoxazole-3-yl)phenyl) benzenesulfonamide (ISP) | Not Specified | Not Specified | Effective against HepG2 and MCF-7 cell lines |
| 1,3-Dicarbonyl derivative 2b | hCA I | 2.12 µM | Moderate activity |
| 1,3-Dicarbonyl derivative 2e | hCA II | 2.52 µM | Moderate activity |
This table presents a selection of research findings and is not exhaustive.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Mechanisms
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key serine hydrolase enzymes in the cholinergic nervous system responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a primary therapeutic strategy for managing symptoms of Alzheimer's disease. Benzenesulfonamide derivatives have been developed as potent inhibitors of both AChE and BChE.
The mechanism of inhibition typically involves the inhibitor binding to the active site of the enzyme, preventing acetylcholine from accessing the catalytic triad (B1167595) (Ser-His-Glu). Molecular docking studies suggest that these inhibitors can occupy the enzyme's active site cavity, placing them in close proximity to the catalytic triad. nih.gov The specific interactions can vary depending on the derivative's structure. For some derivatives, the sulfonamide group and other functionalities can form hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site gorge.
Selectivity between AChE and BChE can be achieved by exploiting structural differences in their active sites. The active site gorge of AChE is narrower and lined with more aromatic residues compared to BChE. nih.gov Therefore, inhibitors with bulkier substituents may clash with the residues in the AChE active site, leading to weaker binding and a preference for BChE inhibition. nih.gov For example, certain 2-(9-acridinylamino)-2-oxoethyl piperazinecarbodithioate derivatives have shown more selectivity toward BChE than AChE, potentially due to the large size of the acridine (B1665455) ring.
Table 2: Inhibitory Activity of Benzenesulfonamide Derivatives against Cholinesterases
| Compound Class/Derivative | Target Enzyme | Inhibition Constant (Kᵢ / IC₅₀) |
|---|---|---|
| Benzenesulfonamide derivative 10 | AChE | Kᵢ: 2.26 ± 0.45 µM |
| Benzenesulfonamide derivative 10i | AChE | Kᵢ: 3.57 ± 0.97 µM |
| Benzimidazole-based thiazole (B1198619) 16 | AChE | IC₅₀: 0.10 ± 0.05 µM |
| Benzimidazole-based thiazole 21 | AChE | IC₅₀: 0.10 ± 0.05 µM |
| Benzimidazole-based thiazole 16 | BChE | IC₅₀: 0.20 ± 0.050 µM |
| Benzimidazole-based thiazole 21 | BChE | IC₅₀: 0.20 ± 0.050 µM |
| 2-(4-nitrobenzoyl)-N-tridecylhydrazine-1-carboxamide 1l | BChE | IC₅₀: 22.31 µM |
| 2-(4-phenylbenzoyl)-N-tridecylhydrazine-1-carboxamide 1t | BChE | IC₅₀: 22.31 µM |
This table presents a selection of research findings and is not exhaustive.
Dihydrofolate Reductase (DHFR) Inhibition Mechanisms
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of nucleotides and certain amino acids, making DHFR a key target for antimicrobial and anticancer therapies.
DHFR inhibitors, also known as antifolates, typically function as structural analogues of the natural substrate, DHF. They bind to the active site of the enzyme, often in a competitive manner, preventing the binding of DHF and halting the production of THF. While classical sulfonamides inhibit an earlier enzyme in the bacterial folate pathway (dihydropteroate synthase), derivatives can be specifically designed to target DHFR. For instance, new series of N-sulfonamide 2-pyridone derivatives have been synthesized to act as dual inhibitors of both DHPS and DHFR. nih.gov Molecular docking studies of these dual inhibitors show that they can occupy the pterin (B48896) binding pocket of DHFR, mimicking the interactions of the natural substrate. nih.gov Similarly, benzamide (B126) derivatives of trimethoprim, a known DHFR inhibitor, have shown significant activity against human DHFR, with molecular modeling suggesting interactions with key residues like Asn-64, Arg-70, and Gly-117. mdpi.com
Table 3: Inhibitory Activity of Sulfonamide-Related Derivatives against DHFR
| Compound/Derivative | Target Enzyme | Inhibition Constant (IC₅₀) |
|---|---|---|
| N-Sulfonamide 2-pyridone 11a | DHFR | 0.20 µg/mL |
| Benzamide Trimethoprim Derivative JW2 | hDHFR | 4.72 µM |
| Benzamide Trimethoprim Derivative JW8 | hDHFR | 5.09 µM |
| Methotrexate (Reference) | Leishmania DHFR-TS | Kᵢ: 22.0 µM |
| Trimethoprim (Reference) | Leishmania DHFR-TS | Kᵢ: 33 µM |
This table presents a selection of research findings and is not exhaustive.
VEGFR-2 Inhibition Mechanisms
Vascular endothelial growth factor receptor-2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Overexpression of VEGFR-2 is common in many cancers, where it promotes tumor growth and metastasis. nih.gov Therefore, inhibiting VEGFR-2 is a major strategy in cancer therapy.
Benzenesulfonamide derivatives have emerged as potent VEGFR-2 inhibitors. nih.gov The mechanism of action for these inhibitors involves binding to the ATP-binding site within the kinase domain of the receptor. This binding event prevents the phosphorylation of the receptor, thereby blocking the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival. nih.gov Molecular docking studies of various benzenesulfonamide hybrids, such as those combined with quinazoline (B50416) or pyrazole (B372694) moieties, show that they fit into the ATP-binding pocket and form key interactions with amino acid residues, mimicking the binding of ATP but without triggering the receptor's kinase activity. For example, Pazopanib, a benzenesulfonamide-containing drug, is a potent inhibitor of VEGFRs. The development of such compounds often starts from a screening hit, which is then chemically modified to improve its binding affinity and pharmacokinetic properties. nih.gov
Table 4: Inhibitory Activity of Benzenesulfonamide Derivatives against VEGFR-2
| Compound/Derivative | Inhibition Constant (IC₅₀) |
|---|---|
| Quinazoline-benzenesulfonamide hybrid 5 | 0.24 µM |
| Quinazoline-benzenesulfonamide hybrid 4 | 0.48 µM |
| Pyrazole-benzenesulfonamide derivative 36 | 0.28 µM |
| Pyrazole-benzenesulfonamide derivative 37 | 0.25 µM |
| Pyrazole-benzenesulfonamide derivative 38 | 0.22 µM |
| N'-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide | 0.33 µM |
| Sorafenib (Reference) | 29.7 ± 0.17 nM |
This table presents a selection of research findings and is not exhaustive.
Tyrosinase Inhibition Mechanisms
Tyrosinase is a copper-containing metalloenzyme that plays a rate-limiting role in melanin (B1238610) biosynthesis. nih.gov It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Overactivity of tyrosinase can lead to hyperpigmentation disorders. Therefore, tyrosinase inhibitors are of great interest in cosmetics and medicine.
The inhibitory mechanism for many compounds against tyrosinase involves chelating the two copper ions in the enzyme's active site, which disrupts the enzyme's ability to bind its substrate and carry out catalysis. nih.gov Many inhibitors are competitive, acting as structural mimics of the phenolic substrates. nih.gov Sulfonamide-containing compounds have been investigated as tyrosinase inhibitors. For example, pyrazolo[4,3-e] nih.govnih.govnih.govtriazine sulfonamides have been synthesized and shown to have tyrosinase inhibitory activity. nih.gov Another approach involves conjugating peptides to small organic molecules via a sulfonamide linkage to enhance inhibitory potency. nih.gov While specific mechanistic studies on 3-(dimethylamino)benzenesulfonamide derivatives are limited, the general approach for sulfonamide-based inhibitors would involve designing structures where the sulfonamide scaffold or appended moieties can effectively interact with and chelate the active site copper ions or block substrate access through steric hindrance.
Table 5: Inhibitory Activity of Sulfonamide-Related Derivatives against Tyrosinase
| Compound Class/Derivative | Inhibition Constant (IC₅₀) | Mechanism of Action |
|---|---|---|
| Pyrazolo[4,3-e] nih.govnih.govnih.govtriazine sulfonamides | Activity reported | Not specified |
| Thiosemicarbazone Conjugate 1 | 5.3 µM | Not specified |
| Thiosemicarbazone Conjugate 3 | 5.8 µM | Not specified |
| Kojic Acid (Reference) | 18.27 ± 0.89 μM | Competitive inhibitor |
| (Z)-2-(3,4-dihydroxybenzylidene)benzimidazothiazolone 2 | 3.05 ± 0.95 µM | Competitive inhibitor |
This table presents a selection of research findings and is not exhaustive.
Insulysin Inhibition Mechanisms
Insulysin, also known as Insulin-Degrading Enzyme (IDE), is a major zinc metalloprotease responsible for the catabolism of insulin (B600854) and other bioactive peptides, including glucagon (B607659) and amyloid-β. nih.gov By breaking down these peptides, IDE plays a critical role in regulating their physiological levels. Inhibition of IDE has been proposed as a potential therapeutic strategy for type 2 diabetes (by prolonging insulin action) and Alzheimer's disease (by reducing amyloid-β plaque formation). nih.gov
The mechanism of IDE inhibition involves blocking the enzyme's active site, which contains a catalytic zinc ion within an enclosed chamber. Inhibitors can be designed to mimic the structure of IDE's substrates, binding with high affinity to the active site and preventing the degradation of natural peptides. Historically, some sulfonylurea compounds were reported to exert a hypoglycemic effect through the inhibition of IDE. nih.gov More recent studies have shown that aromatic sulfonamide compounds can also inhibit the aggregation and fibrillation of insulin. nih.gov Molecular dynamics simulations suggest that these sulfonamides may inhibit insulin's self-association by interacting with key residues at the protein's dimer interface. nih.gov This anti-aggregation property is mechanistically linked to the function of IDE, as preventing the initial steps of peptide aggregation can interfere with the degradation process. While potent and selective sulfonamide-based IDE inhibitors are still an area of active research, the existing data suggest a plausible mechanistic basis for their development.
Dihydropteroate (B1496061) Synthase Inhibition Mechanisms
Sulfonamides, including derivatives of this compound, function as antimicrobial agents by inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. nih.gov This pathway is essential for the production of tetrahydrofolic acid, a precursor required for the synthesis of nucleic acids and certain amino acids. nih.gov The inhibitory action of sulfonamides stems from their structural similarity to p-aminobenzoic acid (pABA), the natural substrate of DHPS. nih.gov
The mechanism of inhibition is competitive. Sulfonamides vie with pABA for binding to the active site of the DHPS enzyme. nih.gov By successfully competing with pABA, these compounds block the condensation reaction between pABA and 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP), which is the catalytic function of DHPS. nih.govnih.gov This interference halts the production of 7,8-dihydropteroate, a vital intermediate in the folate pathway, ultimately leading to a bacteriostatic effect by preventing bacterial growth and replication. nih.govnih.gov
Structural and computational studies have elucidated the binding of sulfonamides to the DHPS active site. These studies reveal that the sulfonamide molecule occupies the same pocket as pABA, forming key interactions with conserved residues within the enzyme's active site. nih.gov The effectiveness of different sulfonamide derivatives as DHPS inhibitors can be influenced by the nature of the substituent groups on the benzenesulfonamide core, which can affect their binding affinity and inhibitory potency.
Mechanistic Studies in Cellular Processes (e.g., Apoptosis Induction, Reactive Oxygen Species Generation)
Recent research has highlighted the role of benzenesulfonamide derivatives in inducing apoptosis and generating reactive oxygen species (ROS) in cancer cells. Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. nih.gov One of the key mechanisms by which some anticancer agents exert their effects is through the induction of apoptosis. mdpi.comnih.govnih.gov
The generation of ROS is a significant factor in the induction of apoptosis. nih.govnih.gov While moderate levels of ROS can promote cell proliferation, excessive amounts can lead to oxidative stress and trigger apoptotic pathways. nih.gov Certain compounds can induce a substantial increase in intracellular ROS levels, leading to the inhibition of cancer cell growth. nih.govmdpi.com This increase in ROS can cause damage to cellular components, including the mitochondria. mdpi.com
Mitochondrial damage can lead to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. nih.govmdpi.com This, in turn, activates a cascade of caspases, such as caspase-3 and caspase-9, which are key executioners of apoptosis. nih.govnih.gov The activation of these caspases ultimately leads to the cleavage of cellular proteins and DNA fragmentation, characteristic features of apoptosis. nih.govresearchgate.net Studies have shown that pretreatment with antioxidants can attenuate the ROS generation and subsequent apoptosis induced by these compounds, confirming the central role of oxidative stress in their anticancer mechanism. nih.gov
Mechanistic Insights into Antimicrobial Activity (e.g., Interference with Folic Acid Synthesis)
The primary mechanism of antimicrobial activity for sulfonamides, including derivatives of this compound, is the targeted interference with the folic acid synthesis pathway in microorganisms. nih.govnih.gov Bacteria and some primitive eukaryotes rely on the de novo synthesis of folic acid, as they cannot uptake it from their environment. nih.gov This pathway is therefore an excellent target for antimicrobial drugs.
The key enzyme in this pathway that is inhibited by sulfonamides is dihydropteroate synthase (DHPS). nih.govnih.gov As previously mentioned, sulfonamides are structural analogs of p-aminobenzoic acid (pABA), a crucial substrate for DHPS. nih.gov By competitively inhibiting DHPS, sulfonamides block the synthesis of 7,8-dihydropteroate, a precursor to folic acid. nih.govnih.gov This disruption of the folate pathway prevents the synthesis of essential metabolites, including purines and pyrimidines, which are necessary for DNA and RNA synthesis, and ultimately inhibits bacterial growth. nih.gov
To enhance the antimicrobial efficacy and combat resistance, sulfonamides are often used in combination with other drugs that target the same pathway, such as trimethoprim, which inhibits dihydrofolate reductase (DHFR), the subsequent enzyme in the folic acid synthesis pathway. nih.govnih.gov This dual-target approach leads to a synergistic effect, blocking the pathway at two different points and making it more difficult for bacteria to develop resistance. nih.gov
Mechanistic Aspects of Anticancer Activity (e.g., Specific Enzyme Targeting, Apoptosis Induction)
The anticancer activity of benzenesulfonamide derivatives is multifaceted, involving the targeting of specific enzymes and the induction of apoptosis. mdpi.comnih.gov
Specific Enzyme Targeting:
One of the key mechanisms is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX. nih.govresearchgate.net CA IX is overexpressed in many solid tumors and plays a role in tumor cell survival and metastasis under hypoxic conditions by regulating pH. nih.gov By inhibiting CA IX, these compounds can disrupt the tumor microenvironment and hinder cancer cell proliferation. nih.govresearchgate.net
Another important target for some benzenesulfonamide derivatives is the tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase. mdpi.com Overexpression of TrkA is implicated in the progression of certain cancers like glioblastoma. mdpi.com Benzenesulfonamide analogs have been shown to bind to the active site of TrkA, inhibiting its kinase activity and inducing cell death in cancer cells. mdpi.com
Furthermore, some derivatives have been found to act as tubulin-targeting agents. nih.gov They inhibit the polymerization of tubulin, a critical component of the cytoskeleton, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov
Apoptosis Induction:
As discussed in section 6.2, a significant aspect of the anticancer activity of these compounds is the induction of apoptosis. mdpi.comnih.gov This can be triggered through various pathways. For instance, inhibition of key enzymes like CAs or TrkA can initiate apoptotic signaling. nih.govmdpi.com Moreover, some derivatives induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade. nih.govmdpi.com Studies have demonstrated that treatment with these compounds leads to an increase in the population of apoptotic cells and the activation of key apoptotic markers like cleaved caspases 3 and 9. nih.govnih.gov This programmed cell death is a crucial outcome of the multi-targeted action of these benzenesulfonamide derivatives.
Interactive Data Table: Anticancer Mechanisms of Benzenesulfonamide Derivatives
| Compound Class | Target Enzyme/Process | Cellular Outcome |
| Benzenesulfonamides | Carbonic Anhydrase IX (CA IX) | Inhibition of tumor cell survival and metastasis |
| Benzenesulfonamide Analogs | Tropomyosin receptor kinase A (TrkA) | Induction of cell death in glioblastoma cells |
| Benzenesulfonamide Derivatives | Tubulin Polymerization | Cell cycle arrest and apoptosis |
| Benzenesulfonamide Derivatives | Reactive Oxygen Species (ROS) Generation | Apoptosis induction via mitochondrial pathway |
Role in Supramolecular Chemistry and Molecular Recognition (e.g., Ion Recognition)
Benzenesulfonamide derivatives play a significant role in the field of supramolecular chemistry, particularly in the design of receptors for molecular recognition, with a notable focus on anion binding. acs.org The sulfonamide group, with its acidic N-H protons and the potential for hydrogen bonding, serves as an effective recognition site for anions.
Researchers have synthesized various receptors incorporating the benzenesulfonamide moiety to study their interaction with different anions. These receptors are often designed with a specific three-dimensional structure to create a pre-organized cavity that complements the size and shape of the target anion. acs.orgnih.gov
The binding of anions, such as halides (Cl⁻, Br⁻, I⁻) and nitrate (B79036) (NO₃⁻), to these sulfonamide-based receptors has been successfully identified using techniques like atmospheric pressure chemical ionization mass spectrometry (APCI-MS). acs.org The formation of supramolecular complexes between the receptor and the anion is observed, demonstrating the ability of the sulfonamide group to participate in host-guest chemistry. acs.org The strength and selectivity of this recognition can be tuned by modifying the structure of the receptor, for example, by introducing different substituent groups or by incorporating the sulfonamide into a larger macrocyclic framework.
These studies on ion recognition are fundamental to the development of new sensors, separation technologies, and catalysts, where the selective binding of specific ions is a critical function.
Applications in Optoelectronics (e.g., Wide Bandgap Materials)
While direct applications of this compound itself in optoelectronics are not widely documented, the principles of wide bandgap materials, a field where related semiconductor compounds are crucial, provide a context for potential future research. Wide bandgap semiconductors are a class of materials that possess a large energy gap between their valence and conduction bands. nih.govresearchgate.net This property makes them suitable for a variety of optoelectronic devices, including light-emitting diodes (LEDs), solar cells, and transparent electronics. nih.gov
Materials with a wide bandgap, such as certain metal oxides and nitrides, can operate at higher temperatures, voltages, and frequencies compared to conventional semiconductors. researchgate.netresearchgate.net They are also often transparent to visible light while absorbing or emitting light in the ultraviolet (UV) spectrum. mdpi.com
The development of new wide bandgap materials is an active area of research. nih.govtdl.org The synthesis of novel organic and organometallic compounds with specific electronic and optical properties is a key aspect of this field. While the focus has traditionally been on inorganic semiconductors, the exploration of organic molecules with wide bandgap characteristics for specialized optoelectronic applications is a growing area of interest. The structural features of benzenesulfonamide derivatives could potentially be tailored to create novel materials with desirable optical and electronic properties for use in future optoelectronic devices.
Conclusion and Future Research Directions
Summary of Key Research Findings and Mechanistic Understanding
Research into benzenesulfonamide (B165840) derivatives has uncovered a diverse range of biological activities, primarily centered on enzyme inhibition. The sulfonamide moiety is a key pharmacophore that has been extensively utilized in drug design.
A primary area of investigation has been the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. Derivatives of benzenesulfonamide have been shown to be potent inhibitors of several human (h) CA isoforms. For instance, isatin-linked 3-benzenesulfonamide derivatives have demonstrated significant inhibitory potency against hCA I, IX, and XII, with some compounds showing nanomolar efficacy and selectivity for the tumor-associated hCA IX isoform. nih.gov Similarly, benzylaminoethylureido-tailed benzenesulfonamides have been synthesized and evaluated, with some showing potent inhibition of hCA I and the tumor-associated hCA IX. nih.govmdpi.com The 4-dimethylamino substituted derivative, in particular, was noted in these studies. nih.gov
Beyond carbonic anhydrases, research has identified other promising targets. Analogues have been developed as inhibitors of receptor tyrosine kinases (RTKs), such as TrkA, which are implicated in the progression of cancers like glioblastoma multiforme (GBM). nih.gov Another novel mechanism involves the inhibition of urea (B33335) transporters (UTs), positioning these compounds as potential salt-sparing diuretics. nih.govmdpi.com Furthermore, a thiazolyl benzenesulfonamide derivative has been identified as a novel inhibitor of bacterial thymidine (B127349) kinase, essential for DNA metabolism in pathogens like Staphylococcus aureus, highlighting its potential as an antimicrobial agent. nih.gov
Structure-activity relationship (SAR) studies have been crucial in guiding the design of these inhibitors. For example, in the development of diuretic agents, it was found that placing the benzene (B151609) sulfonamide group at the meta position of a diarylamide scaffold resulted in the highest activity. nih.gov For CA inhibitors, substitutions on the benzenesulfonamide ring and the nature of the "tail" appended to it significantly influence potency and isoform selectivity. nih.govmdpi.com
| Derivative Class | Target | Key Finding (Inhibition) | Source |
|---|---|---|---|
| Isatin-linked 3-benzenesulfonamides | hCA IX | Kᵢ values as low as 60.5 nM | nih.gov |
| Isatin-linked 3-benzenesulfonamides | hCA XII | Kᵢ value of 84.5 nM for compound 9p | nih.gov |
| Benzylaminoethylureido-tailed benzenesulfonamides | hCA I | Kᵢ value of 24.6 nM for a fluoro-substituted derivative | mdpi.com |
| Thiazolyl benzenesulfonamide derivative (DSA3) | S. aureus Thymidine Kinase | IC₅₀ value of 6.99 µM | nih.gov |
| Diarylamide benzenesulfonamide (E3) | Rat UT-B | IC₅₀ value of 7.6 nM | mdpi.com |
| Benzenesulfonamide analog (AL106) | Glioblastoma (U87 cells) | IC₅₀ value of 58.6 µM | nih.gov |
Challenges and Opportunities in 3-(Dimethylamino)benzenesulfonamide Research
Despite promising findings, significant challenges remain. A primary hurdle in the development of CA inhibitors is achieving isoform selectivity. nih.gov Many potent inhibitors target multiple CAs, which can lead to off-target effects. The development of compounds that selectively inhibit tumor-associated isoforms like hCA IX and XII over cytosolic forms like hCA I and II is a major goal. nih.gov
Another challenge lies in the physicochemical properties of these compounds, such as water solubility, which can impact their druggability and bioavailability. nih.gov For antimicrobial applications, the emergence of multidrug-resistant bacterial strains necessitates the development of agents that can circumvent existing resistance mechanisms. nih.gov
These challenges, however, present significant opportunities. The versatility of the benzenesulfonamide scaffold allows for extensive chemical modification to optimize selectivity and pharmacokinetic profiles. There is a substantial opportunity to explore novel biological targets beyond the well-trodden path of CA inhibition, as demonstrated by recent work on RTKs and UTs. nih.govnih.gov Furthermore, the development of "green" synthetic strategies offers a chance to make the production of these compounds more environmentally sustainable and efficient. researchgate.net
Future Directions in Synthetic Chemistry for Novel Analogues
The future of this compound research is intrinsically linked to advancements in synthetic chemistry. The goal is to create libraries of novel analogues with diverse substitutions to systematically probe the structure-activity relationships for various biological targets.
One promising strategy is the "tail approach," where different chemical moieties are attached to the main sulfonamide scaffold to modulate binding affinity and selectivity. nih.gov This has been successfully used to create isatin-linked and ureido-tailed derivatives. nih.govnih.gov The incorporation of heterocyclic rings, such as 1,3,5-triazine (B166579), has also yielded potent inhibitors. researchgate.netnih.gov Future work should focus on expanding the diversity of these tails and linkers.
Moreover, there is a need to move towards more efficient and environmentally friendly synthetic methodologies. Researchers have demonstrated that water-based reaction environments can, in some cases, provide significantly higher product yields for triazinyl-benzenesulfonamide conjugates compared to traditional organic solvents like DMF. nih.gov The exploration of novel catalysts and one-pot reaction sequences will be crucial for the rapid and sustainable synthesis of new candidate molecules. orgsyn.org
| Synthetic Approach | Description | Key Advantage | Source |
|---|---|---|---|
| Triazinyl Conjugation | Incorporating 1,3,5-triazine moieties, often substituted with amines like dimethylamine. | Yields potent carbonic anhydrase inhibitors. | researchgate.netnih.gov |
| Water-Based Synthesis | Using water with sodium carbonate as the reaction medium instead of organic solvents. | "Green chemistry" approach, can lead to higher yields. | nih.gov |
| "Tail Approach" | Attaching diverse chemical groups (e.g., isatin, ureido-tails) to the sulfonamide core. | Allows for fine-tuning of potency and selectivity. | nih.govmdpi.com |
| Nucleophilic Acyl Substitution | Reacting a sulfanilamide (B372717) with an acyl chloride (e.g., 3-chloro-2,2-dimethyl-propanoylchloride). | A fundamental method for creating N-acylated sulfonamides. | researchgate.net |
Advancements in Computational Modeling and Predictive Studies
Computational chemistry has become an indispensable tool in the study of benzenesulfonamides, accelerating the discovery process and providing deep mechanistic insights. Molecular docking is widely used to predict the binding modes of inhibitors within the active sites of target proteins like TrkA, thymidine kinase, and various CA isoforms. nih.govnih.gov These studies help rationalize observed activities and guide the design of new analogues with improved interactions.
Quantitative Structure-Activity Relationship (QSAR) models are being developed to correlate the structural features of benzenesulfonamide derivatives with their biological activities. nih.gov These models are valuable for predicting the potency of untested compounds. Advanced techniques, such as the use of neural networks with algorithms like the Broyden–Fletcher–Goldfarb–Shanno (BFGS) method, have been employed to model the inhibition of CA isoforms with high regression coefficients. nih.gov
Molecular dynamics (MD) simulations offer a way to study the stability of protein-ligand complexes over time, confirming that an inhibitor can stabilize the target protein structure with minimal conformational changes. nih.gov Future research will likely see an increased integration of these computational tools, from initial virtual screening of large compound libraries to detailed ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to predict the drug-likeness of novel analogues. nih.gov
Exploration of Novel Mechanistic Pathways and Interactions
While carbonic anhydrase inhibition remains a major focus, the future of benzenesulfonamide research lies in the exploration of novel mechanistic pathways. The identification of these compounds as inhibitors of targets relevant to a wider range of diseases opens up new therapeutic avenues.
The targeting of receptor tyrosine kinases (RTKs) like TrkA presents a strategy for developing new treatments for aggressive cancers such as glioblastoma. nih.gov This moves the application of the benzenesulfonamide scaffold into the realm of signal transduction modulation.
The discovery of their activity as urea transporter (UT) inhibitors is another exciting development, offering a new mechanistic approach to diuretic therapy that could be beneficial in treating conditions like hyponatremia. nih.govmdpi.com
Furthermore, the finding that a benzenesulfonamide derivative can inhibit bacterial thymidine kinase provides a compelling rationale for developing this class of compounds as novel antimicrobials. nih.gov This is particularly important in the current era of rising antibiotic resistance. Future work should aim to identify other unconventional targets for this versatile scaffold, potentially through proteomic screening and activity-based protein profiling, to unlock its full therapeutic potential.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(Dimethylamino)benzenesulfonamide, and how can purity be ensured?
- Methodology : The compound is typically synthesized via nucleophilic substitution between benzenesulfonyl chloride and dimethylamino-substituted aniline derivatives in a basic aqueous medium (e.g., NaOH). Purification involves recrystallization or column chromatography using silica gel. Characterization employs -NMR, -NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity .
- Key Considerations : Monitor reaction pH to avoid side reactions (e.g., hydrolysis of sulfonyl chloride). Use anhydrous solvents to minimize byproducts.
Q. How is this compound characterized spectroscopically?
- Methodology :
- NMR : The dimethylamino group () appears as a singlet at ~2.8–3.2 ppm in -NMR. Aromatic protons exhibit splitting patterns dependent on substituent positions. -NMR shows characteristic peaks for sulfonamide sulfur (~125–135 ppm) and dimethylamino carbons (~40–45 ppm) .
- IR : Strong absorption bands for sulfonamide S=O stretches (~1350 cm) and N-H bending (~1550 cm) .
Q. What solvents and conditions are optimal for handling this compound?
- Methodology : Use polar aprotic solvents (e.g., DMF, DMSO) for reactions requiring solubility. For storage, keep in airtight containers under inert gas (N) at 2–8°C to prevent moisture absorption and degradation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound?
- Methodology : Density Functional Theory (DFT) calculates electron density distribution, frontier molecular orbitals (HOMO/LUMO), and NMR chemical shifts. For example, DFT accurately predicts -NMR shifts by modeling the electron-donating effect of the dimethylamino group on aromatic ring polarization .
- Applications : Predict regioselectivity in electrophilic substitution reactions or metal coordination sites .
Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives?
- Methodology :
- Data Triangulation : Compare results across multiple assays (e.g., antibacterial vs. enzymatic inhibition).
- Structural Analysis : Use X-ray crystallography or molecular docking to correlate substituent effects (e.g., dimethylamino vs. chloro groups) with activity. For example, bulky substituents may sterically hinder target binding .
- Meta-Analysis : Re-evaluate conflicting data by normalizing experimental conditions (e.g., pH, solvent) .
Q. How does the dimethylamino group influence sulfonamide-metal complexation?
- Methodology : The electron-donating dimethylamino group enhances electron density at the sulfonamide nitrogen, improving coordination with transition metals (e.g., Cu, Fe). Spectroscopic techniques (UV-Vis, EPR) confirm complex stoichiometry and geometry. For example, bathochromic shifts in UV-Vis spectra indicate charge-transfer transitions .
Q. What multi-step synthetic routes enable functionalization of this compound for SAR studies?
- Methodology :
- Step 1 : Introduce halogen or alkynyl groups via Pd-catalyzed cross-coupling (e.g., Sonogashira reaction) .
- Step 2 : Modify the sulfonamide group using carbodiimide-mediated coupling with amines or carboxylic acids .
- Key Tools : Protect reactive sites (e.g., dimethylamino group) during functionalization to avoid side reactions .
Q. How can stability studies under varied conditions (pH, temperature) inform formulation design?
- Methodology :
- Degradation Pathways : Use HPLC-MS to identify hydrolysis or oxidation products. For example, acidic conditions may cleave the sulfonamide bond.
- Kinetics : Perform accelerated stability testing (40°C/75% RH) to model shelf life. Adjust buffer systems (e.g., phosphate vs. citrate) to mitigate degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
